![molecular formula C22H14ClFN4O3S B2464200 N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide CAS No. 1251687-82-7](/img/no-structure.png)

N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide, commonly known as BTSA1, is a small molecule inhibitor that has shown potential in the treatment of various diseases. It was first synthesized in 2013 by researchers at the University of California, San Francisco. Since then, it has been the subject of numerous scientific studies, which have explored its synthesis, mechanism of action, and potential applications in various fields.

Scientific Research Applications

Biological Activity in Piperidine Derivatives : A study by Khalid et al. (2014) synthesized a series of N-aryl/aralkyl substituted derivatives of the compound, focusing on their activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. These compounds displayed promising activity in enzyme inhibition, highlighting their potential in therapeutic applications (Khalid et al., 2014).

Anti-bacterial Study of Piperidin-4-yl Derivatives : In 2016, Khalid et al. conducted another study focusing on the antimicrobial properties of N-substituted derivatives of the compound. The study revealed moderate to significant antibacterial activity, showcasing the potential of these derivatives in combating bacterial infections (Khalid et al., 2016).

Cholinesterase Inhibition by Sulfonamide Derivatives : A research by Khalid (2012) synthesized new derivatives including N-alkyl-N-(piperidin-1-yl)benzenesulfonamide and found that they exhibited promising activities against acetylcholinesterase and butyrylcholinesterase enzymes. This indicates their potential use in treating conditions related to cholinesterase activity (Khalid, 2012).

Crystal Structure Analysis : A study by Ismailova et al. (2014) involved synthesizing a related compound and analyzing its crystal structure. The study provides valuable insights into the structural aspects of these compounds, which is crucial for understanding their biological activities (Ismailova et al., 2014).

Antimicrobial Nano-Materials : A research by Mokhtari and Pourabdollah (2013) evaluated the antimicrobial activities of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives. These compounds showed more effectiveness against fungi than bacteria, suggesting their potential use in antifungal therapies (Mokhtari & Pourabdollah, 2013).

Phosphoinositide 3-Kinase Inhibition : Stec et al. (2011) studied a compound structurally related to N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide for its inhibition of phosphoinositide 3-kinase and mammalian target of rapamycin. This research contributes to the understanding of compounds that can potentially treat diseases involving these pathways (Stec et al., 2011).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide involves the reaction of 1-benzylpiperidine-4-carboxylic acid with thionyl chloride to form 1-benzylpiperidine-4-carbonyl chloride. This intermediate is then reacted with 1-(2-thienylsulfonyl)piperidine-4-amine to form N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide.", "Starting Materials": [ "1-benzylpiperidine-4-carboxylic acid", "thionyl chloride", "1-(2-thienylsulfonyl)piperidine-4-amine" ], "Reaction": [ "1. React 1-benzylpiperidine-4-carboxylic acid with thionyl chloride in the presence of a base to form 1-benzylpiperidine-4-carbonyl chloride.", "2. React 1-benzylpiperidine-4-carbonyl chloride with 1-(2-thienylsulfonyl)piperidine-4-amine in the presence of a base to form N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide." ] } | |

CAS RN |

1251687-82-7 |

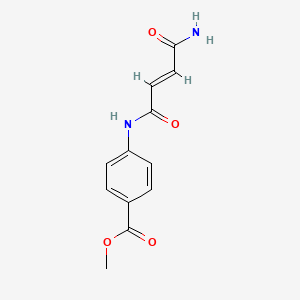

Molecular Formula |

C22H14ClFN4O3S |

Molecular Weight |

468.89 |

IUPAC Name |

1-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H14ClFN4O3S/c1-12-2-5-14(6-3-12)28-21(29)19-17(8-9-32-19)27(22(28)30)11-18-25-20(26-31-18)13-4-7-15(23)16(24)10-13/h2-10H,11H2,1H3 |

InChI Key |

OPYQKZKKWFSERB-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)Cl)F |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide](/img/structure/B2464118.png)

![2-ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2464119.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-cyanobenzoate](/img/structure/B2464126.png)

![2-isopentyl-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2464127.png)

![3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2464128.png)

![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-[(4-chlorophenyl)methyl]urea](/img/structure/B2464130.png)

![8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2464133.png)

![N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2464135.png)

![N-(2,4-difluorophenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2464139.png)

![4-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2464140.png)